
3-Chloro-1-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-6-(trifluoromethyl)-2(1H)-quinoxalinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-1-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-6-(trifluoromethyl)-2(1H)-quinoxalinone is a useful research compound. Its molecular formula is C17H10Cl2F6N4O and its molecular weight is 471.18. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-1-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-6-(trifluoromethyl)-2(1H)-quinoxalinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-1-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-6-(trifluoromethyl)-2(1H)-quinoxalinone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
Quinoxaline derivatives, including those with substitutions similar to the compound of interest, have been synthesized for various scientific applications. Research efforts have focused on developing new synthetic methodologies to create 2-substituted 3-(trifluoromethyl)quinoxalines, demonstrating the versatility of these compounds. These methods enable the introduction of diverse functional groups, enhancing the compounds' potential utility in further chemical transformations and biological applications (Didenko et al., 2015).
Antimicrobial Activity
Some quinoxaline derivatives have been synthesized with the intention of optimizing antimicrobial activity. This includes efforts to replace certain groups, such as chlorine, with ether linkages, potentially leading to new Schiff bases containing quinoxaline moieties. These novel compounds are then tested for their antimicrobial properties, indicating the role of quinoxaline derivatives in the development of new antibacterial and antifungal agents (Singh et al., 2010).
Photovoltaic and Luminescent Applications
Quinoxaline derivatives have also found applications in photovoltaic research. Certain derivatives, such as 7-amino-4-trifluoromethyl-2-(1H)-quinolinone, have been investigated as antenna molecules for luminescent europium polyaminocarboxylates chelates, highlighting their potential in light-emitting devices and sensors (Chen & Selvin, 2000). Furthermore, the photovoltaic properties of quinoxaline derivatives have been explored, with studies demonstrating their efficacy in organic–inorganic photodiode fabrication, thus underscoring their significance in the development of solar energy technologies (Zeyada et al., 2016).
Eigenschaften
IUPAC Name |
3-chloro-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-(trifluoromethyl)quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2F6N4O/c18-10-5-9(17(23,24)25)7-27-14(10)26-3-4-29-12-2-1-8(16(20,21)22)6-11(12)28-13(19)15(29)30/h1-2,5-7H,3-4H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCLGNOUDJVRMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(C(=O)N2CCNC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2F6N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-6-(trifluoromethyl)-2(1H)-quinoxalinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

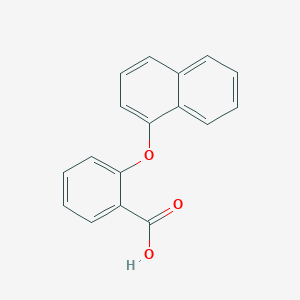
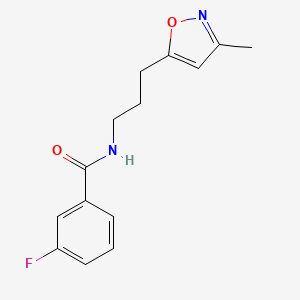
![N-[(3-Hydroxycyclobutyl)methyl]-N-methyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2569616.png)
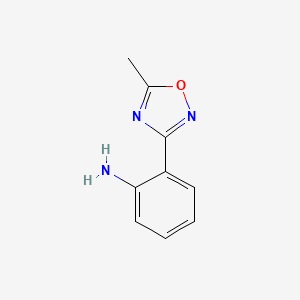
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2569619.png)
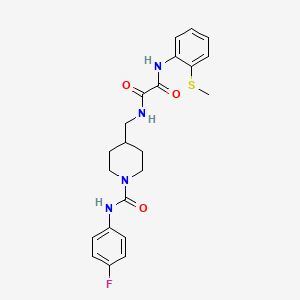
![N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2569623.png)
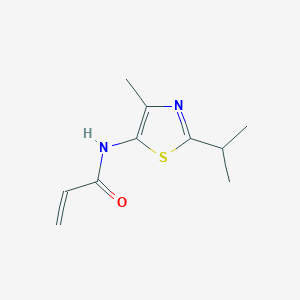

![methyl 5-{2-cyano-2-[(2,5-dichlorophenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate](/img/structure/B2569630.png)
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2569631.png)
![7-[2-(diethylamino)ethyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2569633.png)
![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2569636.png)
![3-allyl-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2569637.png)